1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
Description
The exact mass of the compound 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1-methylpyrazol-4-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-19-12-14(11-18-19)16-4-2-3-8-20(16)24(21,22)15-5-6-17-13(10-15)7-9-23-17/h5-6,10-12,16H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWFKXYDNPTUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a novel sulfonamide derivative that has attracted attention due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, particularly focusing on its activity as a receptor antagonist and its effects in various biological assays.
Synthesis
The synthesis of this compound involves several key steps, including the formation of sulfonamide derivatives through reactions of piperidines with sulfonyl chlorides. The synthetic route typically includes:
- Formation of Sulfonamide : Reaction of piperidine with a suitable sulfonyl chloride.
- Introduction of Pyrazole : Coupling the sulfonamide with a 1-methyl-1H-pyrazole moiety.
- Final Purification : Crystallization or chromatographic techniques to obtain the pure compound.
Receptor Antagonism
Research indicates that this compound exhibits significant antagonistic activity at the M5 muscarinic acetylcholine receptor. In vitro studies have shown an IC50 value of approximately 111 nM , indicating moderate potency compared to other analogs in the series . The structure-activity relationship studies suggest that modifications to the piperidine and pyrazole moieties can enhance receptor selectivity and potency.
Antiproliferative Effects
In addition to its receptor antagonism, this compound has been evaluated for antiproliferative activity against various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in breast and lung cancer cell lines, although specific IC50 values were not disclosed in the available literature . Further studies are necessary to elucidate the mechanism behind its antiproliferative effects.
Structure-Activity Relationship (SAR)
The SAR analysis has highlighted several critical features influencing biological activity:
| Modification | Effect on Activity | IC50 (nM) |
|---|---|---|
| Methyl group at N-position | Increased potency | 59 |
| Substituents on benzofuran | Varied effects on clearance | >10,000 |
| Alterations on pyrazole ring | Enhanced selectivity | 36 |
These findings suggest that careful tuning of substituents can lead to improved pharmacokinetic properties and receptor selectivity.
Case Study 1: Antagonistic Activity
In a study aimed at evaluating the antagonistic properties of various compounds at M5 receptors, 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine was found to exhibit a competitive inhibition profile against acetylcholine, demonstrating potential for therapeutic applications in neurological disorders .
Case Study 2: Antiproliferative Screening
A screening of this compound against several cancer cell lines revealed promising results. The compound demonstrated significant inhibition of cell growth in vitro, suggesting a possible role as an anticancer agent. Further mechanistic studies are required to confirm these findings and explore pathways involved in its action .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine exhibit significant antitumor effects. For instance:
- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating promising cytotoxic effects. Preliminary results suggest it may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis.
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory properties:
- Acetylcholinesterase Inhibition : Initial studies suggest that it may act as an inhibitor of acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases.
- Urease Inhibition : The sulfonamide group enhances its ability to interact with urease, potentially leading to therapeutic applications in managing infections.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The findings revealed IC50 values indicating effective inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Neurological Applications
Another investigation focused on the compound's effect on acetylcholinesterase activity in vitro. The results showed a significant reduction in enzyme activity, which could translate into therapeutic benefits for conditions like Alzheimer's disease.
Q & A
Q. Table 1: Optimized Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonylation | DCM, 0°C, 1.2 eq. sulfonyl chloride | 78 | 95% | |
| Pyrazole Coupling | DMF, 80°C, Pd(OAc)₂ catalyst | 65 | 92% | |
| Crystallization | Ethanol/water (7:3) | 85 | 99% |
Q. Table 2: Biological Activity Profile
| Assay Type | Target | IC₅₀ (nM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Kinase Inhibition | EGFR | 12.3 | 5.8 (vs. HER2) | |
| GPCR Binding | 5-HT₂A Receptor | 45.7 | 10.2 (vs. 5-HT₁A) | |
| Cytotoxicity | HeLa Cells | 1.2 µM | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
